molecular formula C13H21NO4 B1404538 (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid CAS No. 1251020-10-6

(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid

Cat. No.: B1404538
CAS No.: 1251020-10-6
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core. Key structural attributes include:

  • Boc (tert-butoxycarbonyl) protection at the pyrrolidine nitrogen, enhancing stability during synthetic processes .
  • Stereochemistry: The rel designation indicates a racemic mixture of the (3aS,4R,6aS) configuration, critical for chiral recognition in biological systems .

This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or targeting enzymes/proteins requiring rigid, bicyclic scaffolds .

Properties

IUPAC Name

(3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOINSQCZOTTQA-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

Chiral Building Block

(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the construction of complex molecules with high enantioselectivity.

For instance, it has been utilized in the synthesis of chiral amines and amino acids, which are crucial for drug development. The compound's ability to participate in asymmetric transformations makes it valuable in creating enantiomerically pure substances.

Catalytic Applications

Recent studies have demonstrated its use as a catalyst in C–H activation reactions. In one study, this compound was tested for its effectiveness in cobalt-catalyzed C–H alkylation reactions. The results showed promising enantioselectivities, indicating its potential as a catalyst for complex organic transformations .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit biological activity relevant to drug discovery. For example, compounds derived from this structure have shown antagonistic effects on muscarinic acetylcholine receptors, which are targets for treating various neurological disorders .

Anti-Ulcerative Properties

Additionally, studies have explored the anti-ulcerative properties of related compounds. Extracts containing similar structural motifs have been linked to beneficial effects against ulcerative colitis . This suggests that this compound and its derivatives could be further investigated for therapeutic applications.

Data Tables

The following table summarizes key findings from recent studies involving this compound:

Study ReferenceApplicationFindings
C–H ActivationAchieved up to 94% enantioselectivity in cobalt-catalyzed reactions
PharmacologicalIdentified as an antagonist for muscarinic acetylcholine receptors
Anti-UlcerativeExhibited potential benefits against ulcerative colitis

Mechanism of Action

The mechanism of action of (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid (Compound 18)

Structural Differences :

  • Replaces the cyclopentane ring with a pyrimidine moiety , introducing aromaticity and planar geometry.
  • Contains a trifluoromethylphenyl group instead of Boc protection, enhancing lipophilicity and metabolic stability .

(2S,3aS,4R,6aS)-cis-4-Hydroxy-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (Compound 48)

Structural Differences :

  • Lacks Boc protection but introduces a hydroxyl group at C-4 , altering hydrogen-bonding capacity.
  • Reduced steric bulk compared to the Boc group in the target compound .

Physicochemical Properties :

  • Higher solubility in polar solvents due to the hydroxyl group.
  • Lower acidity (pKa ~4–5) compared to the carboxylic acid (pKa ~2–3) in the target compound .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Structural Differences :

  • Piperidine ring instead of a bicyclic system, reducing conformational rigidity.
  • Phenyl substituent at C-4 increases lipophilicity .

Ethyl (1R,3aS,6aR)-rel-2-Cbz-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylate

Structural Differences :

  • Cbz (benzyloxycarbonyl) protection instead of Boc, altering deprotection conditions.
  • 4-Oxo group replaces the carboxylic acid, reducing acidity .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Applications Reference
Target Compound Bicyclic (cyclopenta[c]pyrrole) Boc, carboxylic acid Medicinal chemistry intermediate
Compound 18 (RBP4 antagonist) Pyrrolo[3,4-c]pyrrole Trifluoromethylphenyl, pyrimidine Metabolic disorder therapeutics
Compound 48 (Hydroxylated derivative) Cyclopenta[b]pyrrole Hydroxyl, carboxylic acid Biocatalysis substrate
Piperidine Derivative Piperidine Boc, phenyl, carboxylic acid GPCR-targeted drug design
Cbz-Protected Derivative Cyclopenta[c]pyrrole Cbz, 4-oxo, ethyl ester Prodrug development

Biological Activity

(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological properties, and case studies that highlight its efficacy in various applications.

  • Molecular Formula : C₇H₁₃N O₂
  • CAS Number : 1251020-10-6
  • Molecular Weight : 141.19 g/mol

This compound features a bicyclic structure with a carboxylic acid functional group and a Boc (tert-butyloxycarbonyl) protecting group, which is significant for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Bicyclic Core : The initial step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Boc Protection : The amine group is protected using Boc anhydride to enhance solubility and stability.
  • Carboxylation : The introduction of the carboxylic acid moiety can be achieved through various methods such as hydrolysis or direct carboxylation reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that related bicyclic compounds can effectively target G-quadruplex structures in DNA, which are implicated in cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Bulbocapnine1.1G4 binding
Chelidonine1.6G4 stabilization
Emetine0.3Protein synthesis inhibition

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Similar compounds have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties, which are crucial in neurodegenerative diseases .

Case Studies

  • Study on Neuroprotection : A study investigating the neuroprotective effects of bicyclic compounds found that they could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration.
  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through G4 stabilization mechanisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate lipophilicity, which may enhance membrane permeability and bioavailability .

Table 2: Pharmacokinetic Properties

PropertyValue
LipophilicityModerate
AbsorptionHigh
MetabolismHepatic
ExcretionRenal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.